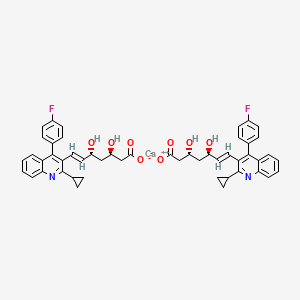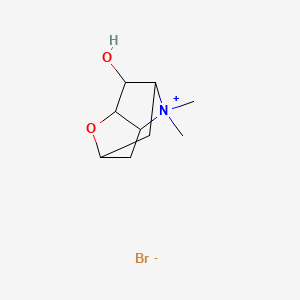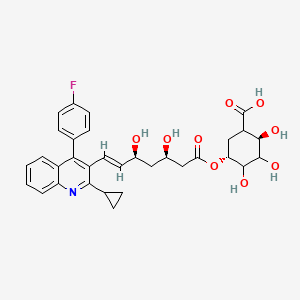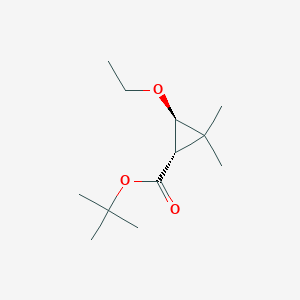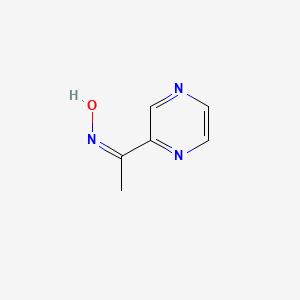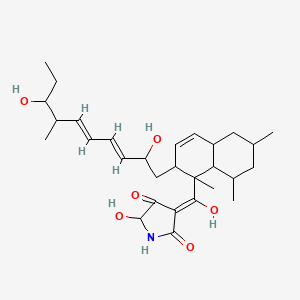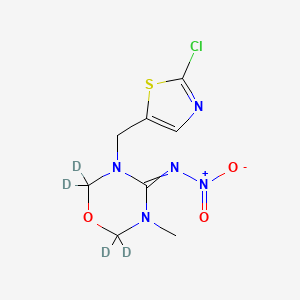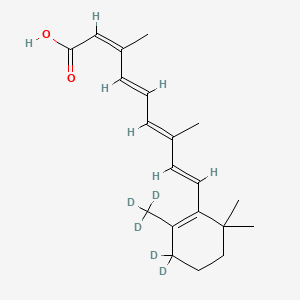
Isotretinoin-d5
Vue d'ensemble
Description
L'acide 13-cis-rétinoïque-d5 est une forme deutérée de l'acide 13-cis-rétinoïque, communément appelé isotretinoïne. Ce composé est un rétinoïde synthétique, qui est un dérivé de la vitamine A. Il est principalement utilisé dans la recherche scientifique comme étalon interne pour la quantification de l'acide 13-cis-rétinoïque par chromatographie en phase gazeuse ou chromatographie en phase liquide-spectrométrie de masse . Le marquage au deutérium permet de le distinguer du composé non marqué lors des procédures analytiques.
Applications De Recherche Scientifique
13-cis-Retinoic Acid-d5 is extensively used in scientific research due to its stability and distinguishable properties. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of retinoic acids.
Biology: Studied for its role in cellular differentiation and apoptosis.
Medicine: Investigated for its potential in treating various cancers, including brain and pancreatic cancers.
Industry: Utilized in the development of pharmaceuticals and cosmetic products.
Mécanisme D'action
Target of Action
Isotretinoin-d5, also known as Retinoic-4,4,18,18,18-d5 acid, is a retinoid derivative of vitamin A . It primarily targets retinoic acid receptors (RARs) . These receptors play a crucial role in regulating cell proliferation and differentiation .
Mode of Action
This compound exerts its effects by binding to and activating RARs . This interaction leads to alterations in the cell cycle, cell differentiation, survival, and apoptosis . These changes result in a reduction in sebum production, which prevents the blockage of pores and the growth of acne-causing bacteria .
Biochemical Pathways
This compound affects several biochemical pathways. It is believed to modulate the expression of genes essential for regulating cell proliferation and differentiation . It also inhibits the replication of HPV-infected cells through its role in cell growth and differentiation . Furthermore, it reduces hyperkeratinization, making it useful for treating various skin conditions .
Pharmacokinetics
It is known that isotretinoin and its metabolite, 4-oxo-isotretinoin, both significantly reduce the production of sebum . The elimination half-lives of isotretinoin and 4-oxo-isotretinoin are approximately 20 hours and 0.9 hours, respectively .
Result of Action
The action of this compound leads to several molecular and cellular effects. It reduces sebum production, preventing the blockage of pores and the growth of acne-causing bacteria . This results in the effective treatment of severe recalcitrant acne . It also has anti-inflammatory properties, making it potentially applicable and versatile for a wide variety of dermatologic conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of acne recurrence was found to be eight-fold greater in patients treated with a cumulative total dose of this compound less than 100mg/kg as compared to those receiving more than 100mg/kg . Additionally, the incidence of side effects and patient compliance can be improved by using lower doses of this compound .
Analyse Biochimique
Cellular Effects
Retinoic-4,4,18,18,18-d5 acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in cell differentiation by promoting the maturation of specific cell types, such as neurons and immune cells . Retinoic-4,4,18,18,18-d5 acid also affects cell signaling pathways by modulating the activity of transcription factors and other signaling molecules . For example, it can enhance the differentiation of naïve T and B cells and promote the expression of chemokine receptors and integrins, which are essential for immune cell trafficking . Furthermore, Retinoic-4,4,18,18,18-d5 acid regulates cellular metabolism by influencing the expression of genes involved in glycolysis, lipid metabolism, and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of Retinoic-4,4,18,18,18-d5 acid involves its binding to nuclear receptors, such as RARs and RXRs, which regulate gene expression . Upon binding to these receptors, Retinoic-4,4,18,18,18-d5 acid induces conformational changes that allow the receptors to interact with coactivators or corepressors, leading to the activation or repression of target genes . This process involves the recruitment of chromatin remodeling complexes and the modification of histones, which alter the accessibility of DNA to the transcriptional machinery . Additionally, Retinoic-4,4,18,18,18-d5 acid can modulate the activity of other signaling pathways, such as the Wnt and Notch pathways, by interacting with their components or regulating the expression of their target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Retinoic-4,4,18,18,18-d5 acid can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that high concentrations of Retinoic-4,4,18,18,18-d5 acid can promote the transparency of corneal organoids and the neuroretinal development in retinal organoids . Prolonged exposure to high levels of Retinoic-4,4,18,18,18-d5 acid can inhibit the maturation of photoreceptors and decrease the pigmentation levels of retinal pigment epithelium (RPE) organoids . These temporal effects highlight the importance of carefully controlling the concentration and duration of Retinoic-4,4,18,18,18-d5 acid exposure in experimental settings.
Dosage Effects in Animal Models
The effects of Retinoic-4,4,18,18,18-d5 acid vary with different dosages in animal models. At low doses, Retinoic-4,4,18,18,18-d5 acid can promote cell differentiation and enhance immune responses . At high doses, it can cause toxic or adverse effects, such as retinoic acid syndrome, which is characterized by fever, dyspnea, and acute respiratory distress . Additionally, high doses of Retinoic-4,4,18,18,18-d5 acid can lead to liver toxicity and other systemic side effects . These findings underscore the importance of determining the optimal dosage of Retinoic-4,4,18,18,18-d5 acid for therapeutic applications and minimizing potential adverse effects.
Metabolic Pathways
Retinoic-4,4,18,18,18-d5 acid is involved in several metabolic pathways, including its synthesis, degradation, and regulation of gene expression. The synthesis of Retinoic-4,4,18,18,18-d5 acid involves the oxidation of retinaldehyde by RALDHs, followed by the conversion of retinol to retinaldehyde by alcohol dehydrogenases (ADHs) and short-chain dehydrogenases/reductases (SDRs) . The degradation of Retinoic-4,4,18,18,18-d5 acid is mediated by cytochrome P450 enzymes, which convert it into inactive metabolites, such as 4-oxo-retinoic acid . These metabolic pathways are tightly regulated to maintain the appropriate levels of Retinoic-4,4,18,18,18-d5 acid in cells and tissues .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 13-cis-rétinoïque-d5 implique la deutération de l'acide 13-cis-rétinoïque. Une méthode courante consiste à faire réagir du chlorure de 3-méthyl-5-(2,6,6-triméthyl-1-cyclohexén-1-yl)-2,4-pentadienyl)-triphénylphosphonium avec de la 5-hydroxy-4-méthyl-2(5H)-furanone dans l'éthanol comme solvant et de l'hydroxyde de potassium comme base à des températures allant de -5 à 0 °C. Le mélange d'acides rétinoïques résultant est ensuite isomérisé en acide 13-cis-rétinoïque par traitement avec un complexe de palladium .
Méthodes de production industrielle : La production industrielle de l'acide 13-cis-rétinoïque-d5 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réactifs et de solvants deutérés est cruciale pour maintenir le marquage au deutérium tout au long de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 13-cis-rétinoïque-d5 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide 13-cis-4-oxo-rétinoïque.
Réduction : Les réactions de réduction peuvent le reconvertir en rétinol.
Isomérisation : Il peut s'isomériser en d'autres formes d'acide rétinoïque, comme l'acide tout-trans-rétinoïque.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés.
Isomérisation : L'isomérisation peut être induite par la lumière ou la chaleur en présence de catalyseurs comme le palladium.
Principaux produits :
Oxydation : Acide 13-cis-4-oxo-rétinoïque.
Réduction : Rétinol.
Isomérisation : Acide tout-trans-rétinoïque.
4. Applications de la recherche scientifique
L'acide 13-cis-rétinoïque-d5 est largement utilisé dans la recherche scientifique en raison de sa stabilité et de ses propriétés distinctives. Parmi ses applications, citons :
Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification des acides rétinoïques.
Biologie : Étudié pour son rôle dans la différenciation cellulaire et l'apoptose.
Industrie : Utilisé dans le développement de produits pharmaceutiques et cosmétiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 13-cis-rétinoïque-d5 est similaire à celui de l'acide 13-cis-rétinoïque. Il se lie aux récepteurs nucléaires de l'acide rétinoïque, qui régulent ensuite l'expression des gènes impliqués dans la différenciation et la prolifération cellulaires. Cette liaison affecte les glandes sébacées, réduisant la production de sébum et l'inflammation, ce qui le rend efficace dans le traitement de l'acné sévère . De plus, il influence l'activité des enzymes impliquées dans le métabolisme des rétinoïdes, modulant ainsi davantage ses effets biologiques.
Composés similaires :
Acide tout-trans-rétinoïque : Une autre forme d'acide rétinoïque utilisée dans le traitement de l'acné et de certains types de cancer.
Acide 9-cis-rétinoïque : Connu pour son rôle dans l'activation des récepteurs rétinoïdes X.
Trétinoïne : Un isomère de l'acide rétinoïque utilisé par voie topique pour le traitement de l'acné.
Unicité : L'acide 13-cis-rétinoïque-d5 est unique en raison de son marquage au deutérium, qui offre un avantage distinct dans les applications analytiques. Les atomes de deutérium le rendent facilement distinguishable des composés non marqués, permettant une quantification et une analyse précises dans des matrices biologiques complexes .
Comparaison Avec Des Composés Similaires
All-trans-Retinoic Acid: Another form of retinoic acid used in the treatment of acne and certain types of cancer.
9-cis-Retinoic Acid: Known for its role in activating retinoid X receptors.
Tretinoin: An isomer of retinoic acid used topically for acne treatment.
Uniqueness: 13-cis-Retinoic Acid-d5 is unique due to its deuterium labeling, which provides a distinct advantage in analytical applications. The deuterium atoms make it easily distinguishable from non-labeled compounds, allowing for precise quantification and analysis in complex biological matrices .
Propriétés
IUPAC Name |
(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-UTAVKCRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



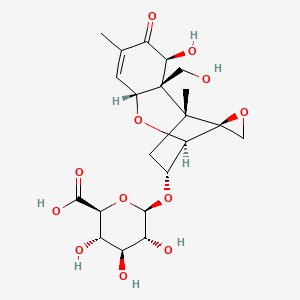
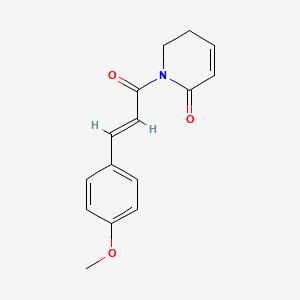
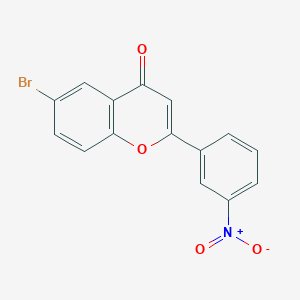
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
